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Compound of Interest

Compound Name: Fluorescein-CM2

Cat. No.: B15135311

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate) is a robust fluorescent
probe ideal for long-term cell tracking studies in flow cytometry. Its utility lies in its ability to
freely pass through the membranes of live cells. Once inside, it is converted by intracellular
esterases into a fluorescent, cell-impermeant product that covalently binds to thiol-containing
proteins.[1][2][3] This stable labeling allows for the tracking of cell migration, proliferation, and
viability over several generations without transfer to adjacent cells in a population.[1][4] The
fluorescent signal is retained even after fixation with formaldehyde or glutaraldehyde.

Spectral Properties:

Excitation Maximum: 492 nm

Emission Maximum: 517 nm

Optimal Laser Line: 488 nm

Common Filter: 515/30 nm

Mechanism of Action
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The mechanism of CellTracker™ Green CMFDA involves a two-step process within a viable
cell. Initially, the non-fluorescent CMFDA molecule, containing acetate groups, readily crosses
the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the acetate groups,
rendering the molecule fluorescent. Subsequently, the chloromethyl group reacts with
intracellular thiols, primarily on proteins and glutathione, forming a stable covalent bond. This
process ensures the fluorescent probe is well-retained within the cell and is passed on to
daughter cells during division.
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Figure 1: Mechanism of Action of CellTracker™ Green CMFDA.

Experimental Protocols

Reagent Preparation
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1. Stock Solution (10 mM):

e Dissolve the lyophilized CellTracker™ Green CMFDA in high-quality, anhydrous dimethyl
sulfoxide (DMSO). For example, to prepare a 10 mM stock solution from 1 mg of CMFDA
(MW ~464.85 g/mol ), add approximately 215 uL of DMSO.

» Vortex thoroughly to ensure complete dissolution.

 Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from
light and moisture. Avoid repeated freeze-thaw cycles.

2. Working Solution (0.5 - 25 pM):
o On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

 Dilute the stock solution to the desired final working concentration in a serum-free medium or
buffered salt solution (e.g., PBS or HBSS). Staining in the presence of serum is not
recommended as it may contain esterases that can prematurely cleave the dye.

e The optimal concentration should be determined empirically for your specific cell type and
application. A general guideline is provided in the table below.

e Pre-warm the working solution to 37°C before use.

o Recommended . )
Application Cell Type . Incubation Time
Concentration

Short-term tracking (<

Suspension Cells 0.5-5uM 15 - 45 min
24h)
Adherent Cells 0.5-5uM 15 - 45 min
Long-term tracking (> _ _
Suspension Cells 5-25uM 30 - 60 min
24h)
Adherent Cells 5-25uM 30 - 60 min

Table 1: Recommended Staining Parameters for CellTracker™ Green CMFDA.
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Staining Protocol for Suspension Cells

Harvest cells by centrifugation (e.g., 300-400 x g for 5 minutes).

Aspirate the supernatant and resuspend the cell pellet in the pre-warmed working solution at
a density of 1 x 106 to 1 x 10"7 cells/mL.

Incubate the cells for 15-45 minutes at 37°C, protected from light. The optimal incubation
time may vary depending on the cell type.

After incubation, centrifuge the cells and remove the staining solution.

Wash the cells twice with a fresh, pre-warmed complete culture medium.

Resuspend the cells in the appropriate medium for your downstream application or flow
cytometry analysis.

Staining Protocol for Adherent Cells

Grow adherent cells to the desired confluency in a culture vessel.

Remove the culture medium.

Gently add the pre-warmed working solution to cover the cell monolayer.

Incubate the cells for 15-45 minutes at 37°C, protected from light.

Remove the working solution.

Wash the cells twice with a fresh, pre-warmed complete culture medium.

The cells are now ready for downstream applications. For flow cytometry, detach the cells
using a gentle, non-enzymatic cell dissociation buffer or trypsin. If using trypsin, ensure it is
neutralized promptly with a complete medium.

Fixation and Permeabilization (Optional)

For applications requiring intracellular antibody staining, cells labeled with CellTracker™ Green

CMFDA can be fixed and permeabilized.
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After staining and washing, resuspend the cells in a suitable fixation buffer (e.g., 1-4%
formaldehyde in PBS) and incubate for 15 minutes at room temperature.

Wash the cells with PBS.

If intracellular staining is required, permeabilize the cells with a suitable permeabilization
buffer (e.g., 0.1-0.5% Triton X-100 or saponin in PBS).

Proceed with your standard immunofluorescence staining protocol.

Flow Cytometry Analysis Workflow
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Figure 2: General workflow for flow cytometry analysis.
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Data Presentation and Interpretation

Data from flow cytometry experiments using CellTracker™ Green CMFDA is typically

presented as a histogram or a dot plot.

o Histogram: A histogram of fluorescence intensity (e.g., on the FL1 channel) will show the
distribution of CMFDA-positive cells. Unstained cells should be used as a negative control to

set the gate for positive events.

» Dot Plot: When co-staining with other markers, a dot plot can be used to visualize the
CMFDA-positive population in relation to other cellular markers. For example, in a cell mixing
experiment, two distinct populations stained with different CellTracker™ dyes can be

visualized.

Troubleshooting
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Issue

Possible Cause

Suggested Solution

Weak or No Signal

- Staining in the presence of
serum.- Suboptimal dye
concentration or incubation
time.- Low esterase activity in
cells.- Improper reagent

storage.

- Stain in serum-free media.-
Titrate dye concentration and
optimize incubation time.-
Increase incubation time.-
Ensure stock solution is stored
properly at -20°C and
protected from light.

High Background
Fluorescence

- Incomplete removal of

unbound dye.

- Increase the number and
volume of washes after

staining.

Spectral Bleed-through

- Overlapping emission spectra

with other fluorochromes.

- Use appropriate
compensation controls (single-
stained samples for each
fluorochrome).- If bleed-
through is significant, consider

using spectrally distinct dyes.

Cell Toxicity

- Dye concentration is too high.

- Reduce the dye
concentration and/or
incubation time. Perform a
titration to find the optimal non-

toxic concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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